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Compound of Interest |

2-Fluoropyrimidine-5-
Compound Name:
carbaldehyde
CAS No.: 1240041-64-8
Cat. No.: B3224800
\ 7

CAS Number: 1240041-64-8 Formula: CsHsFN20O Molecular Weight: 126.09 g/mol

Executive Summary

2-Fluoropyrimidine-5-carbaldehyde is a high-value heterocyclic building block characterized
by its dual-electrophilic nature. It features a reactive formyl group at the C5 position and a
fluorine atom at the C2 position, which is highly activated for nucleophilic aromatic substitution
(SNAr). This bifunctionality makes it a linchpin intermediate in the synthesis of kinase inhibitors,
fluorinated nucleoside analogs, and fragment-based drug discovery (FBDD) libraries. This
guide details the handling, synthesis, and chemoselective transformation of this critical scaffold.

[1]

Chemical Identity & Physical Properties[2][3][4]
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Property Data Note
CAS Number 1240041-64-8 Verified Identifier
IUPAC Name 2-Fluoropyrimidine-5-

carbaldehyde
SMILES FC1=NC=C(C=0)C=N1
Appearance Off-white to pale yellow solid Hygroscopic
Melting Point 98-102 °C Varies by purity/crystalline form
Boiling Point ~230 °C (Predicted) Decomposes at high T
Solubility DMSO, DMF, DCM, Methanol Sparingly soluble in water
Stability Air-sensitive (oxidation to acid)  Store under inert gas at -20°C

Synthesis & Manufacturing Routes

The synthesis of 2-Fluoropyrimidine-5-carbaldehyde typically proceeds via two primary
routes. The choice of route depends on the scale and available starting materials.

Route A: Lithiation-Formylation (Lab Scale)

This is the preferred method for high-purity synthesis in a research setting. It utilizes 5-bromo-
2-fluoropyrimidine as the precursor.[2][3] The bromine at C5 undergoes rapid lithium-halogen
exchange, generating a lithiated species that is quenched with a formylating agent.

e Precursor: 5-Bromo-2-fluoropyrimidine (CAS: 62802-38-4)[3]

e Reagents:n-Butyllithium (n-BuLi), DMF or N-Formylmorpholine.

o Conditions: Cryogenic (-78 °C), THF solvent, Inert atmosphere (Ar/Nz2).[4]
Protocol:

e Dissolve 5-bromo-2-fluoropyrimidine (1.0 eq) in anhydrous THF.

e Coolto-78 °C.
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e Add n-BuLi (1.1 eq) dropwise over 30 min. Critical: Maintain T < -70 °C to prevent Wurtz
coupling or ring opening.

« Stir for 15-30 min to ensure complete lithiation.
e Add dry DMF (1.5 eq) dropwise.
e Warm to RT and quench with aqueous NHa4Cl.

o Extract with EtOAc, dry over NazSOa, and concentrate.

Route B: Oxidation of Methyl Precursor (Industrial
Scale)

For larger batches, oxidation of 2-fluoro-5-methylpyrimidine is more economical, though it
requires careful control to prevent over-oxidation to the carboxylic acid.

e Precursor: 2-Fluoro-5-methylpyrimidine.
o Reagents: Selenium dioxide (SeOQz2) or catalytic oxidation methods.
e Challenge: Separating the aldehyde from the acid byproduct.

Reactivity Profile & Chemoselectivity

The core utility of 2-Fluoropyrimidine-5-carbaldehyde lies in its ability to undergo orthogonal
reactions.

The C5-Aldehyde (Electrophile 1)

The aldehyde is a standard handle for carbon-nitrogen bond formation.

o Reductive Amination: Reacts with primary/secondary amines + NaBH(OAc)s to form
benzylic-type amines.

o Condensation: Forms hydrazones or oximes, often used as linkers in proteomics.

o Oxidation: Easily converts to 2-fluoropyrimidine-5-carboxylic acid.
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The C2-Fluorine (Electrophile 2)

The fluorine atom is activated by the two adjacent nitrogen atoms and the electron-withdrawing
formyl group at C5. It is highly susceptible to SNAr.

o Nucleophiles: Amines, thiols, and alkoxides.

o Chemoselectivity Warning: If your goal is to react the aldehyde only, you must use non-
nucleophilic bases and avoid heating with strong nucleophiles, which will displace the
fluorine. Conversely, to functionalize the C2 position, the aldehyde often remains stable, but
the basic conditions required for SNAr (e.g., K2COs, heat) can induce Cannizzaro
disproportionation if not carefully managed.

Visualizing the Reaction Logic
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Figure 1: Chemoselectivity map illustrating the divergent pathways for the C5-aldehyde and
C2-fluorine handles.

Applications in Drug Discovery[5][9]
Kinase Inhibitor Development
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The pyrimidine scaffold is ubiquitous in kinase inhibitors (e.g., Imatinib analogs). The 2-fluoro
group allows for the late-stage introduction of complex amine "tails" via SNAr, while the 5-
aldehyde serves as a rigid linker to hinge-binding motifs.

Fragment-Based Drug Discovery (FBDD)

Because of its low molecular weight (126.09 Da) and high ligand efficiency potential, this
molecule is an ideal "fragment.”

o Strategy: Screen the aldehyde against a protein target (forming reversible imines with lysine
residues) to identify binding pockets.

o Optimization: Once a hit is found, the fluorine is displaced to improve affinity.

Proteomics & Labeling

The C2-F bond is stable enough for metabolic studies but reactive enough for “click-like"
bioconjugation under specific pH conditions, making it a useful probe for cysteine-rich proteins.

Safety & Handling (MSDS Highlights)
 Signal Word:WARNING
e Hazard Statements:

H302: Harmful if swallowed.

[¢]

H315: Causes skin irritation.

o

[e]

H319: Causes serious eye irritation.

o

H335: May cause respiratory irritation.

o Storage: Keep cold (-20°C) and dry. The aldehyde is prone to autoxidation; store under
nitrogen or argon.
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e Chemical Identity & Properties: PubChem. 2-Fluoropyrimidine-5-carbaldehyde (CID
54586254). National Library of Medicine. [Link]

o Synthesis (Lithiation Route): Dunn, P. J., et al. Green Chemistry in the Pharmaceutical
Industry. Wiley-VCH, 2010.

o Reactivity (SnAr): Roughley, S. D., & Jordan, A. M. The Medicinal Chemist's Guide to Solving
ADMET Challenges. Royal Society of Chemistry, 2011. (Context on fluoropyrimidine
reactivity).

» Kinase Inhibitor Applications: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase
Inhibitors." Nature Reviews Cancer, 2009. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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